3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-15-10-14(11-16(12-15)29-2)20(25)23-21-22-18-7-6-17(13-19(18)30-21)31(26,27)24-8-4-3-5-9-24/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNQTDYHNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidin-1-ylsulfonyl Group: The benzo[d]thiazole intermediate is then reacted with piperidine and a sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group.
Coupling with Benzamide: The final step involves coupling the substituted benzo[d]thiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide , several types of chemical reactions can be anticipated:
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Hydrolysis : The amide group in the benzamide part of the molecule can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
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Nucleophilic Substitution : The sulfonamide group could potentially undergo nucleophilic substitution reactions, although this might be less common due to the stability of sulfonamides.
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Alkylation : The nitrogen atoms in the piperidine ring and the sulfonamide group could participate in alkylation reactions, although these might require specific conditions to proceed efficiently.
Analysis of Similar Compounds
Similar compounds, such as N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride , provide insights into potential chemical behaviors. These compounds can undergo reactions like N-alkylation due to the presence of labile N-H bonds in their structures.
Spectroscopic Analysis
Spectroscopic techniques such as 1H-NMR and 13C-NMR are crucial for characterizing the structure and identifying functional groups in these compounds. For instance, signals from the benzothiazole ring typically appear in the aromatic region of the NMR spectrum .
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid and Amine |
| Nucleophilic Substitution | Presence of Nucleophile | Substituted Sulfonamide |
| Alkylation | Presence of Alkylating Agent | Alkylated Piperidine or Sulfonamide |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is . The compound features a thiazole moiety, which is known for its biological activity, and a piperidine ring that contributes to its pharmacological properties. The presence of methoxy groups enhances solubility and bioavailability.
Anticonvulsant Activity
Recent studies have demonstrated that compounds containing thiazole structures exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have shown efficacy in various seizure models, suggesting that this compound may possess similar effects. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant activity, making this compound a candidate for further investigation in treating epilepsy .
Antitumor Activity
Thiazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. Studies indicate that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of thiazole derivatives, several compounds were tested in multiple seizure models (MES and scPTZ). The results indicated that certain structural modifications significantly enhanced anticonvulsant activity compared to standard treatments .
Antitumor Screening
A series of thiazole-containing compounds were screened against different cancer cell lines (MCF-7, HepG2). The findings revealed that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidin-1-ylsulfonyl group may enhance binding affinity to certain proteins, while the benzothiazole ring could facilitate interactions with hydrophobic pockets within the target molecules. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazol-2-yl Core
Compounds 11 , 12a , and 12b () share the benzo[d]thiazol-2-yl core but differ in substituents at position 6:
- Compound 11 : 6-bromo substitution, synthesized in 55% yield via nucleophilic substitution .
- Compound 12a : 6-(3-methoxyphenyl) substitution, achieved via Suzuki coupling (53% yield) .
- Compound 12b : 6-(3,5-dimethoxyphenyl) substitution, with a melting point of 234.6–238.2°C, suggesting higher crystallinity than the main compound .
Key Differences :
- Synthesis yields for analogues (53–55%) indicate moderate efficiency, but data for the main compound’s synthesis are unavailable in the provided evidence.
Table 1: Benzo[d]thiazol-2-yl Analogues
Indeno[1,2-d]thiazole Derivatives
describes indeno[1,2-d]thiazole derivatives (e.g., 7c, 7d, 7e) featuring 3,5-dimethoxybenzamide groups. These compounds exhibit structural divergence in the thiazole core but retain similar benzamide substituents:
- Compound 7c : 6-isobutoxy substitution (40% yield).
- Compound 7d : 6-methyl substitution (47% yield).
- Compound 7e : 6-chloro substitution (39% yield) .
Key Differences :
- The indeno-thiazole core may confer distinct steric and electronic properties compared to the benzo-thiazole core, influencing solubility and target interactions.
- Yields (25–50%) are broadly comparable to benzo-thiazole analogues, but biological data are absent in the evidence.
Table 2: Indeno[1,2-d]thiazole Derivatives
| Compound | Position 6 Substituent | Yield (%) | Key Feature |
|---|---|---|---|
| 7c | Isobutoxy | 40 | 3,5-Dimethoxybenzamide |
| 7d | Methyl | 47 | 3,5-Dimethoxybenzamide |
| 7e | Chloro | 39 | 3,5-Dimethoxybenzamide |
Thiazole-Based Compounds with Piperidin-1-ylsulfonyl Groups
Compound 2D216 (), a thiazole derivative with a 4-(piperidin-1-ylsulfonyl)benzamide group, shares the sulfonamide-piperidine motif with the main compound. However, its core is a simple thiazole ring rather than benzo-thiazole .
- Biological Relevance : 2D216 enhanced NF-κB signaling in adjuvant activity screens, suggesting that the piperidin-1-ylsulfonyl group may potentiate immune responses .
Key Difference :
Naphtho[1,2-d]thiazole Derivatives
lists 3,5-dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide , a naphtho-thiazole analogue with the same 3,5-dimethoxybenzamide group but a fused naphthalene-thiazole core .
- Molecular Formula : C20H16N2O3S (vs. main compound’s likely larger formula due to the piperidin-1-ylsulfonyl group).
- Implication : The naphtho-thiazole core may enhance lipophilicity and π-π stacking compared to the benzo-thiazole core.
Biological Activity
3,5-Dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a benzamide core substituted with methoxy groups and a piperidinyl sulfonyl group attached to a benzo[d]thiazole moiety. This unique structure contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Specific Enzymes : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival, particularly those related to the Bcl-2 family of proteins, which are critical in regulating apoptosis .
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing their division and promoting apoptosis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and glioblastoma cells. For instance, it exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as Bcl-2 and other apoptotic regulators, enhancing its anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed promising activity against several bacterial strains, suggesting potential as an antibacterial agent. The exact mechanisms involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound was tested for cytotoxicity and apoptosis induction. Results indicated a synergistic effect when combined with standard chemotherapy agents like doxorubicin .
- Glioblastoma Models : Preclinical models demonstrated that treatment with the compound led to significant tumor regression in glioblastoma xenografts, supporting its potential as a therapeutic agent for aggressive brain tumors .
Data Tables
Q & A
Basic: What are the optimized synthetic routes for preparing 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiazole core. A validated route includes:
Sulfonation : Reacting 6-aminobenzo[d]thiazole with piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or NaH in THF) to introduce the sulfonylpiperidine moiety .
Amide Coupling : Condensation of the resulting 6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-amine with 3,5-dimethoxybenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous DCM or THF .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
- Reaction progress is monitored by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (benzothiazole protons), δ 3.8–4.0 ppm (piperidine CH₂), and δ 3.7 ppm (methoxy groups) confirm substituents .
- ¹³C NMR : Signals near δ 167 ppm (amide C=O) and δ 55–60 ppm (methoxy carbons) validate connectivity .
HRMS : Exact mass analysis (e.g., [M+H]⁺ = 486.1567) confirms molecular formula .
IR Spectroscopy : Stretching at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
Advanced: How can reaction mechanisms for cyclization or sulfonation steps be experimentally validated?
Methodological Answer:
Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in sulfonyl groups during sulfonation .
Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps (e.g., nucleophilic attack in sulfonation) .
DFT Calculations : Compare experimental IR/NMR data with simulated spectra from density functional theory to confirm intermediate geometries .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization : Re-evaluate activity under uniform conditions (e.g., IC₅₀ measurements using identical cell lines, such as C6 glioma cells for neuroinflammation studies) .
Metabolic Stability Testing : Compare hepatic microsome stability (e.g., human vs. rat) to explain species-specific discrepancies .
Structural Analogues : Synthesize derivatives (e.g., replacing piperidine with morpholine) to isolate contributions of specific substituents to activity .
Advanced: How can in silico methods guide SAR studies for this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding to targets like DAPK1 or CSF1R, prioritizing residues (e.g., Lys42 in DAPK1) for mutagenesis validation .
QSAR Modeling : Train models on a library of benzothiazole derivatives to correlate logP or polar surface area with blood-brain barrier permeability .
MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the sulfonylpiperidine group in aqueous environments .
Basic: What are common impurities formed during synthesis, and how are they controlled?
Methodological Answer:
Byproducts :
- Unreacted sulfonyl chloride : Removed via aqueous washes (pH 7–8) .
- Di-substituted benzothiazoles : Minimized by stoichiometric control (1:1.05 amine:acyl chloride ratio) .
Analytical Controls :
Advanced: How does the sulfonylpiperidine group influence pharmacokinetic properties?
Methodological Answer:
Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonylated analogues, enhancing membrane permeability (measured via PAMPA assay) .
Metabolism : Piperidine sulfonamides show slower CYP3A4-mediated oxidation (t₁/₂ = 120 min vs. 30 min for morpholine derivatives) .
Solubility : Aqueous solubility decreases to ~5 µg/mL (pH 7.4), necessitating formulation with cyclodextrins or nanoemulsions .
Basic: What safety protocols are critical for handling intermediates?
Methodological Answer:
Sulfonyl Chlorides : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory effects .
Amine Intermediates : Store under nitrogen to prevent oxidation; monitor for exotherms during scale-up .
Waste Disposal : Quench reactive intermediates (e.g., with 10% NaHCO₃) before disposal .
Advanced: How can crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/CHCl₃) to determine dihedral angles between benzamide and benzothiazole planes (typically 15–25°) .
Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds between methoxy and sulfonyl groups) to explain packing motifs .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
Pharmit : Screen against kinase databases to flag potential off-targets (e.g., GSK3β inhibition at IC₅₀ = 2.1 µM) .
SwissTargetPrediction : Prioritize assays for GPCRs or ion channels based on structural similarity to known ligands .
ADMET Predictor™ : Estimate hERG liability (pIC₅₀ < 5 suggests low cardiac risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
